molecular formula C9H6ClN7O B2986392 1-(6-chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007038-60-9

1-(6-chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

Cat. No. B2986392
M. Wt: 263.65
InChI Key: MSHIKRYGNBHYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol (CPT) is a chemical compound that has been used in a wide range of scientific research applications. CPT is a derivative of pyrazolone, which is an organic compound used in the synthesis of drugs and other compounds. CPT has been studied extensively due to its unique chemical structure and its potential applications. In

Scientific Research Applications

Synthesis and Biological Activities

A study by Flefel et al. (2018) explored the synthesis of novel pyridine and fused pyridine derivatives, highlighting the antimicrobial and antioxidant activities of these compounds. This research demonstrated the potential of such chemicals in the development of new therapeutic agents, with moderate to good binding energies on target proteins indicating their biological relevance (Flefel et al., 2018).

Antimicrobial Activity

El-Mariah, Hosny, and Deeb (2006) synthesized a series of pyridazino and triazine derivatives, evaluating their antimicrobial activity against six microorganisms. This study underscores the compound's utility in creating antimicrobial agents, further expanding its scientific applications (El-Mariah, Hosny, & Deeb, 2006).

Anticancer and Antimicrobial Agents

Katariya, Vennapu, and Shah (2021) conducted a study focusing on the synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines, evaluating their anticancer and in vitro antibacterial and antifungal activities. This research indicates the compound's significant potential in developing pharmaceutical drugs to combat cancer and microbial resistance (Katariya, Vennapu, & Shah, 2021).

Molecular Docking and Synthesis

Another relevant study by Bhat et al. (2016) on the synthesis of 1,2,3-triazolyl pyrazole derivatives showcased their antimicrobial activities, supported by in silico molecular docking studies. These findings suggest the compound's application in developing antimicrobial agents with high efficacy (Bhat et al., 2016).

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN7O/c10-7-1-2-8(15-14-7)17-9(18)6(3-12-17)16-5-11-4-13-16/h1-5,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKHZTXVXINBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1N2C(=O)C(=CN2)N3C=NC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloro-3-pyridazinyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol

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